
Lenalidomide-CO-PEG1-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-PEG1-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG1-C2-azide involves several steps. One common method includes the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.
Hydrogenation: The hydrogenation of the intermediate compound to produce the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher efficiency and yield. Techniques such as design of experiments (DoE) are often employed to optimize reaction conditions and improve the overall production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-CO-PEG1-C2-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as reagents under mild conditions.
SPAAC: This reaction typically occurs under ambient conditions without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are useful in various applications, including bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG1-C2-azide is a chemical compound designed as a building block for targeted protein degradation. It incorporates an E3 ligase ligand, a linker, and an azide functional group, making it suitable for creating proteolysis-targeting chimeras (PROTACs). The compound has a molecular weight of approximately 400.4 g/mol and a CAS number of 2940940-30-5.
Scientific Research Applications
This compound's primary function in targeted protein degradation involves acting as a ligand for cereblon, an E3 ubiquitin ligase. This promotes the ubiquitination and degradation of specific target proteins, offering a therapeutic strategy for diseases where aberrant protein levels contribute to pathogenesis, including cancer.
Key applications:
- Targeted Protein Degradation: this compound facilitates the selective degradation of proteins by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent breakdown.
- PROTAC Development: It serves as a building block in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.
- Cancer Therapy: Due to its ability to selectively degrade proteins, this compound holds promise in cancer therapy, particularly where dysregulated protein levels drive disease progression.
- Immunomodulation: Lenalidomide, from which this compound is derived, is known for immunomodulatory effects, such as inhibiting tumor necrosis factor-alpha secretion and modulating immune cell activity.
Interaction Studies:
Interaction studies involving this compound are focused on its binding affinity to cereblon and other E3 ligases. These studies are essential to understand its mechanism of action in promoting protein degradation and to reveal potential off-target or synergistic interactions with other therapeutic agents. Research has indicated that this compound effectively recruits cereblon, leading to enhanced ubiquitination and degradation of specific oncoproteins. Such studies are essential for understanding how modifications to the lenalidomide structure influence its biological activity and efficacy in targeted therapies.
Comparison with Similar Compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Pomalidomide-PEG1-Azide | E3 ligase ligand for targeted degradation | Different PEG chain length; used for similar applications but distinct pharmacodynamics |
Lenalidomide 4'-PEG1-Azide | Click chemistry reagent; contains an azide group | Focused on cycloaddition reactions; less emphasis on protein degradation mechanisms |
C5 Lenalidomide-PEG1-Piperazine | Incorporates piperazine moiety; enhances solubility | Unique structural modification aimed at improving pharmacokinetics |
Wirkmechanismus
Lenalidomide-CO-PEG1-C2-azide exerts its effects by modulating the activity of the cereblon E3 ubiquitin ligase complex. Upon binding to cereblon, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Lenalidomide-PEG1-azide
Uniqueness
Lenalidomide-CO-PEG1-C2-azide is unique due to its specific functional groups, which allow for versatile conjugation reactions. Its incorporation of a PEG linker and terminal azide group makes it particularly suitable for click chemistry applications, providing a robust platform for the development of targeted therapeutics .
Eigenschaften
Molekularformel |
C18H20N6O5 |
---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27) |
InChI-Schlüssel |
MLKIEEAHULSTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.